1-Bromo-3-(2-methoxyethoxy)-5-nitrobenzene
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Overview
Description
1-Bromo-3-(2-methoxyethoxy)-5-nitrobenzene is an organic compound with the molecular formula C9H10BrNO4 It is a derivative of benzene, featuring a bromine atom, a nitro group, and a 2-methoxyethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(2-methoxyethoxy)-5-nitrobenzene can be synthesized through a multi-step process involving the bromination, nitration, and etherification of benzene derivatives. One common method involves the following steps:
Bromination: Benzene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form bromobenzene.
Nitration: Bromobenzene is then nitrated using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) to introduce the nitro group, forming 1-bromo-3-nitrobenzene.
Etherification: Finally, 1-bromo-3-nitrobenzene undergoes an etherification reaction with 2-methoxyethanol in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale implementation of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2-methoxyethoxy)-5-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) or using chemical reductants such as tin(II) chloride (SnCl2).
Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under atmospheric or elevated pressure, or SnCl2 in hydrochloric acid (HCl) solution.
Oxidation: KMnO4 in aqueous or alkaline medium, or CrO3 in acetic acid (CH3COOH).
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.
Reduction: Formation of 1-amino-3-(2-methoxyethoxy)-5-nitrobenzene.
Oxidation: Formation of corresponding aldehydes or carboxylic acids from the methoxyethoxy group.
Scientific Research Applications
1-Bromo-3-(2-methoxyethoxy)-5-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-bromo-3-(2-methoxyethoxy)-5-nitrobenzene depends on its specific application
Molecular Targets: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding with proteins or nucleic acids.
Pathways Involved: The compound can modulate enzyme activity, inhibit protein-protein interactions, or alter membrane permeability, depending on its structural features and functional groups.
Comparison with Similar Compounds
1-Bromo-3-(2-methoxyethoxy)-5-nitrobenzene can be compared with other similar compounds to highlight its uniqueness:
1-Bromo-3-(2-methoxyethoxy)benzene: Lacks the nitro group, resulting in different reactivity and applications.
1-Bromo-2-(2-methoxyethoxy)ethane: Contains a different substitution pattern, affecting its chemical properties and uses.
1-Bromo-3-nitrobenzene: Lacks the methoxyethoxy group, leading to different solubility and reactivity.
Properties
IUPAC Name |
1-bromo-3-(2-methoxyethoxy)-5-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4/c1-14-2-3-15-9-5-7(10)4-8(6-9)11(12)13/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJBCICEAGMEES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC(=C1)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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